molecular formula C22H25NO6S B2817311 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide CAS No. 863022-00-8

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2817311
CAS No.: 863022-00-8
M. Wt: 431.5
InChI Key: MJXUEVDIJUIIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative of interest in several areas of pharmacological research. Its molecular structure incorporates two key pharmacophores: a 3,4,5-trimethoxybenzamide group and a 1,1-dioxido-2,3-dihydrothiophene moiety. Compounds featuring the 3,4,5-trimethoxybenzamide scaffold have been extensively investigated for their ability to interact with biological tubulin, thereby inhibiting microtubule assembly . This mechanism is a validated target for the development of anticancer agents, as it can disrupt cell division and lead to apoptosis in proliferating cells. Furthermore, related structural analogues have demonstrated significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease research . The 3,4,5-trimethoxybenzamide core is known to facilitate binding at the enzyme's active site, making it a valuable template for developing cognitive enhancers and neuroprotective agents. The unique 1,1-dioxido-2,3-dihydrothiophen-3-yl (sulfolene) group attached to the benzamide nitrogen is a less common feature that may modulate the compound's physicochemical properties, such as its solubility and metabolic stability, and could contribute to novel binding interactions with target proteins. Researchers may find this chemical valuable for exploring new therapeutic candidates in oncology, particularly for targeting tubulin in solid tumors , or in neuroscience for the development of multi-target agents against neurodegenerative conditions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6S/c1-14-6-7-17(10-15(14)2)23(18-8-9-30(25,26)13-18)22(24)16-11-19(27-3)21(29-5)20(12-16)28-4/h6-12,18H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXUEVDIJUIIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural and Substituent Comparisons

Compound Name Key Substituents Molecular Formula Key Structural Features
Target Compound 3,4,5-Trimethoxybenzamide, 3,4-dimethylphenyl, 1,1-dioxido-2,3-dihydrothiophen-3-yl Likely C₂₃H₂₅NO₆S Sulfone group enhances polarity; trimethoxy and dimethyl groups modulate lipophilicity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide 3-Methoxybenzamide, 3,4,5-trimethoxybenzyl, tetrahydrothiophen sulfone C₂₃H₂₇NO₇S Benzyl group increases aromatic stacking potential; reduced methoxy substitution
N-(3,4-Dimethylphenyl)-3-fluorobenzamide 3-Fluorobenzamide, 3,4-dimethylphenyl, dihydrothiophen sulfone C₂₀H₁₉FNO₃S Fluorine introduces electron-withdrawing effects; lacks trimethoxy groups
N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide, 4-hydroxy-2-methylphenyl C₁₇H₁₉NO₅ Hydroxy group enables hydrogen bonding; simpler substituent profile

Physicochemical and Spectral Data

Compound Name Melting Point (°C) IR Features (cm⁻¹) NMR Highlights (δ, ppm)
Target Compound Not reported Expected: NH (~3250), C=O (~1660), aromatic C-H (~3000) Trimethoxy protons (~3.8–3.9), aromatic protons (~6.5–7.5)
N-(3-Hydroxybenzoyl Hydrazinyl Derivative 241–243 NH (3278, 3209), C=O (1667, 1638), C-O (1232, 1116) Aromatic protons (~7.5–7.8), methoxy protons (~3.7–3.9)
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide 222–224 NH (3278), C=O (1667), furan C-H (3071) Furan protons (~6.3–7.5), methyl groups (~2.2–2.4)
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Not reported NH (~3250), C=O (~1650) Bromine-induced deshielding (~7.3–7.6), methoxy protons (~3.8–3.9)

Key Research Findings

Substituent Effects :

  • Electron-Withdrawing Groups : Fluorine () and sulfones () increase polarity and may enhance target selectivity.
  • Methoxy Substitution : 3,4,5-Trimethoxy groups () improve aromatic interactions with hydrophobic enzyme pockets.
  • Bulkiness : 3,4-Dimethylphenyl (target compound) and benzyl groups () influence steric hindrance and pharmacokinetic profiles.

Spectral Trends :

  • IR spectra consistently show NH (3200–3300 cm⁻¹) and C=O (1630–1680 cm⁻¹) stretches.
  • Trimethoxy protons appear as singlets at δ 3.8–3.9 in ¹H-NMR, while aromatic protons vary based on substituent electronic effects .

Synthetic Challenges :

  • Hydrazine derivatives () require precise stoichiometry to avoid side reactions.
  • Sulfone formation (e.g., target compound) demands controlled oxidation conditions to prevent over-oxidation.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity?

  • Answer : The compound’s structure includes a benzamide core substituted with three methoxy groups (3,4,5-trimethoxy), a 3,4-dimethylphenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The methoxy groups enhance lipophilicity and potential membrane permeability, while the dihydrothiophen-dioxide group may contribute to redox activity or hydrogen bonding with biological targets . The dimethylphenyl substituent could influence steric interactions in enzyme binding pockets. Methodologically, comparative studies using analogs with modified substituents (e.g., replacing methoxy with hydroxyl groups) are critical to isolate functional group contributions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key steps include:

  • Intermediate preparation : Start with 3,4,5-trimethoxybenzoic acid, convert to acid chloride (e.g., using thionyl chloride), then couple with the amine-containing moiety under basic conditions .
  • Reaction optimization : Adjust temperature (typically 0–25°C for coupling), solvent polarity (e.g., THF or dichloromethane), and stoichiometry (amine:acid chloride ratio ~1:1.2).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
  • Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity) be resolved?

  • Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability, solvent effects) or off-target interactions. Methodological solutions include:

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion, while cytotoxicity can be assessed via MTT or ATP-based assays .
  • Structure-activity relationship (SAR) studies : Compare analogs to isolate structural determinants of selectivity. For example, replacing the dihydrothiophen-dioxide with a non-polar group may reduce cytotoxicity .
  • Mechanistic studies : Use fluorescence polarization or SPR to assess binding specificity to putative targets (e.g., bacterial topoisomerases vs. mammalian kinases) .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Answer : A multi-step approach is recommended:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets (e.g., bacterial enzymes, cancer-related kinases). Focus on the benzamide core and methoxy groups as pharmacophores .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in targets .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities and validate with experimental IC50_{50} data .
    • Example : A docking study of a related benzamide analog identified strong interactions with the ATP-binding pocket of EGFR kinase (ΔG = -9.2 kcal/mol) .

Methodological Recommendations

  • Controlled experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1%) to minimize solvent artifacts .
  • Crystallography : For unambiguous structural confirmation, grow single crystals (ethanol/water) and solve via X-ray diffraction (e.g., CCDC deposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.